Bistrifluoroacetamide
Overview
Description
Bistrifluoroacetamide, as a chemical entity, is not directly discussed in the provided papers. However, the papers do discuss various compounds and reagents related to trifluoroacetamide groups and their applications in synthesis and catalysis. For instance, N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) are mentioned as reagents for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions . These compounds are useful in the synthesis of neutral trifluoroacetamides, which are volatile and can be detected as sharp peaks in gas chromatography .
Synthesis Analysis
The synthesis of related trifluoroacetamide compounds involves the use of trifluoroacetic acid derivatives. For example, vicinal bis(trifluoroacetimidoyl chloride)s are synthesized from o-phenylenediamines in the presence of trifluoroacetic acid (TFA), triethylamine, triphenylphosphine, and tetrachloromethane . Another synthesis method includes the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and [bis(trifluoroacetoxy)iodo]arenes by oxidation of organic iodides using oxone and trifluoroacetic acid .
Molecular Structure Analysis
The molecular structures of compounds containing trifluoroacetamide groups are diverse. For instance, the crystal structure of bismuth(III) trifluoroacetate-trifluoroacetic acid adduct reveals a highly asymmetric coordination polyhedron around the bismuth atom . Similarly, the crystal structure of bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)thallium(III) shows a unique 4:3 piano stool seven-coordinate geometry .
Chemical Reactions Analysis
Trifluoroacetamide-related compounds participate in various chemical reactions. The [2 + 2 + 2] cycloaddition reactions are used for the synthesis of trifluoromethylated benzo-fused eight-membered rings using vicinal bis(trifluoroacetimidoyl chloride)s . Additionally, the intermolecular trifluoroacetate exchange process is examined through NMR temperature-dependent measurements, indicating dynamic behavior in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetamide derivatives are influenced by their molecular structure. For example, N-Methyl-bis(trifluoroacetamide) is a liquid at room temperature, which is advantageous for its application in trace analysis . The thermal stability and solubility in polar organic solvents of bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate, a related Lewis acid, are also noted . The gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine and the electron delocalization in its anion are discussed, shedding light on the chemical behavior of these compounds .
Scientific Research Applications
Trifluoroacetylation Reagent
Bistrifluoroacetamide, specifically N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), serves as an effective reagent for trifluoroacetylation. This process is useful for modifying amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The resulting trifluoroacetamides are volatile, enabling their use in gas chromatography for trace analysis without the need for evaporation of excess reagent and by-products, which is especially beneficial for very volatile substances (Donike, 1973).
Calcium Measurement in Biological Research
In biological research, bistrifluoroacetamide derivatives, like symmetrically substituted difluoro derivatives of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (nFBAPTA), are significant for measuring intracellular calcium levels. These derivatives demonstrate large 19F NMR chemical shifts when chelating divalent cations, allowing for accurate determination of free Ca2+ concentration, unaffected by common interfering factors like free Mg2+ concentrations, pH, or other divalent ions (Smith et al., 1983).
Fluorescence Imaging in Cancer Research
Bistrifluoroacetamide-based compounds, such as bis(dipyrrinato)zinc(II) complexes, are used in fluorescence imaging to study cancer. These compounds, when encapsulated in a biotin-targeted polymer matrix, overcome water solubility issues and provide bright fluorescence signals in cancer cell lysosomes. This specificity is particularly useful for distinguishing cancerous cells from noncancerous ones (Karges et al., 2019).
Development of Novel Chemical Compounds
Research in coordination chemistry has led to the creation of new fluorocarbon derivatives using bis(trifluoroacetamides). For instance, the reaction of 1,3-bis(bromomethyl)-2-fluorobenzene with bis(trifluoroacetamides) resulted in new [3.3]-m-cyclophanes, which have applications in creating macrocyclic structures for complexing metal ions, demonstrating shifts in 19F NMR resonances and offering insights into metal-ion interactions (Plenio et al., 1997).
Liquid Ventilation Research
In medical research, fluorocarbon liquids like perfluoro bis(1, 4-isopropoxy) butane (Caroxin-D), related to bistrifluoroacetamide, have been explored for liquid ventilation in primates. Studies showed that primates could be successfully ventilated with these liquids without obvious deleterious effects, although smallamounts of fluorocarbon were retained in tissues for extended periods. This research contributes to understanding the potential of fluorocarbon liquids in respiratory therapies (Modell et al., 1976).
Electrophilic Fluorination in Organic Synthesis
Bistrifluoroacetamide derivatives are utilized in electrophilic fluorination, a significant area in the synthesis of organofluorine compounds. These compounds offer a straightforward route for introducing fluorine into organic molecules, expanding the scope of synthetic chemistry and the development of new materials and pharmaceuticals (Singh & Shreeve, 2004).
Gas Chromatography and Mass Spectrometry
In analytical chemistry, derivatives of bistrifluoroacetamide, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used as derivatization reagents. They are particularly effective for gas chromatography and mass spectrometry, assisting in the analysis of compounds like nucleic acid bases and estrogens. However, care must be taken in their use due to potential conversion of derivatives, highlighting the need for precise analytical techniques (Sethi et al., 1983).
Ionic Liquids in Green Chemistry
Research in green chemistry involves developing ionic liquids with anions based on fluorosulfonyl derivatives, including bistrifluoroacetamide-related compounds. These ionic liquids, with improved thermophysical properties, are studied for applications like extractive desulfurization of fuel oil, contributing to environmentally sustainable practices (Gouveia et al., 2017).
Environmental Impact Studies
The widespread use of organofluorine compounds, such as bistrifluoroacetamide and its derivatives, raises questions about their environmental impact. Studies on the fate and effects of these compounds, particularly their resistance to defluorination and the biological activity of perfluoroalkyl substituents, are crucial in assessing their environmental footprint (Key et al., 1997).
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVFHZSXKJCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193674 | |
Record name | Perfluorodiacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |
CAS RN |
407-24-9 | |
Record name | Bis(trifluoroacetyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorodiacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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